3-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sal003 is a cell-permeable inhibitor of cellular phosphatase complexes that dephosphorylate eukaryotic translation initiation factor 2 subunit alpha (eIF2α). It is an analog of salubrinal with improved aqueous solubility . Sal003 has been shown to prevent the induction of hippocampal long-term potentiation and memory formation in mice . It is also being investigated for its potential therapeutic applications in various diseases, including hypercholesterolemia and mixed hyperlipidemia .
Preparation Methods
Sal003 can be synthesized through a series of chemical reactions involving the following steps:
Starting Materials: The synthesis begins with the preparation of 3-phenyl-N-(2,2,2-trichloro-1-((4-chlorophenyl)amino)carbonothioyl)amino)ethyl)acrylamide.
Reaction Conditions: The reaction involves the use of reagents such as thionyl chloride, 4-chloroaniline, and acrylamide under controlled conditions.
Industrial Production: Industrial production methods for Sal003 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Sal003 undergoes various chemical reactions, including:
Oxidation: Sal003 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Sal003 can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include thionyl chloride, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Sal003.
Scientific Research Applications
Sal003 has a wide range of scientific research applications, including:
Mechanism of Action
Sal003 exerts its effects by inhibiting the dephosphorylation of eIF2α, a key regulator of protein synthesis and cellular stress responses. By preventing the dephosphorylation of eIF2α, Sal003 enhances the phosphorylation of eIF2α, leading to the suppression of protein synthesis and the activation of stress response pathways . This mechanism is particularly important in conditions such as hypercholesterolemia and intervertebral disc degeneration, where the regulation of protein synthesis and stress responses plays a critical role .
Comparison with Similar Compounds
Sal003 is similar to other eIF2α phosphatase inhibitors, such as salubrinal. Sal003 has improved aqueous solubility compared to salubrinal, making it more suitable for certain applications . Other similar compounds include:
Salubrinal: An analog of Sal003 with lower aqueous solubility.
Evolocumab: A monoclonal antibody used for the treatment of hypercholesterolemia.
Atorvastatin: A statin used for lowering cholesterol levels.
Sal003 stands out due to its unique mechanism of action and improved solubility, making it a valuable tool in both research and therapeutic applications.
Properties
IUPAC Name |
3-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl4N3OS/c19-13-7-9-14(10-8-13)23-17(27)25-16(18(20,21)22)24-15(26)11-6-12-4-2-1-3-5-12/h1-11,16H,(H,24,26)(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNBASWNLOIQML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.